molecular formula C24H17N3O4S B11594481 (5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11594481
M. Wt: 443.5 g/mol
InChI Key: RKCJDIMWLMRSBN-BKUYFWCQSA-N
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Description

The compound (5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazolo-thiazole intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The scalability of the synthesis process is crucial for producing large quantities of the compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[5-(4-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-(4-METHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H17N3O4S

Molecular Weight

443.5 g/mol

IUPAC Name

(5Z)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H17N3O4S/c1-14(28)15-3-5-16(6-4-15)20-12-11-19(31-20)13-21-23(29)27-24(32-21)25-22(26-27)17-7-9-18(30-2)10-8-17/h3-13H,1-2H3/b21-13-

InChI Key

RKCJDIMWLMRSBN-BKUYFWCQSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3

Origin of Product

United States

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